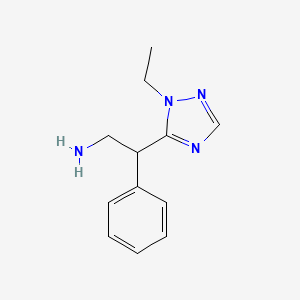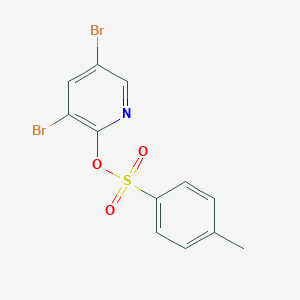
3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol is a chemical compound with a complex structure that includes a benzodioxepin ring system
准备方法
The synthesis of 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 9-chloro-3,4-dihydro-2H-1,5-benzodioxepin with propen-2-ol under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
科学研究应用
3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role in drug development.
Industry: It is used in the production of various chemical products and materials.
作用机制
The mechanism of action of 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
相似化合物的比较
When compared to similar compounds, 3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-ol stands out due to its unique structural features and reactivity. Similar compounds include:
(2E)-3-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acrylic acid: This compound shares a similar core structure but differs in its functional groups and reactivity.
6-chloro-3,4-dihydro-3-(2-norbornen-5-yl)-2H-1,2-4-benzothiadiazine-7: Another structurally related compound with different chemical properties and applications.
属性
分子式 |
C12H13ClO3 |
|---|---|
分子量 |
240.68 g/mol |
IUPAC 名称 |
(E)-3-(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H13ClO3/c13-10-7-9(3-1-4-14)8-11-12(10)16-6-2-5-15-11/h1,3,7-8,14H,2,4-6H2/b3-1+ |
InChI 键 |
WXILTILINFZAOM-HNQUOIGGSA-N |
手性 SMILES |
C1COC2=C(C(=CC(=C2)/C=C/CO)Cl)OC1 |
规范 SMILES |
C1COC2=C(C(=CC(=C2)C=CCO)Cl)OC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![((1S,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B13481700.png)






![tert-butyl N-[1-(5-bromopyridin-2-yl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13481768.png)



![(2,5-dioxopyrrolidin-1-yl) 3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B13481787.png)


